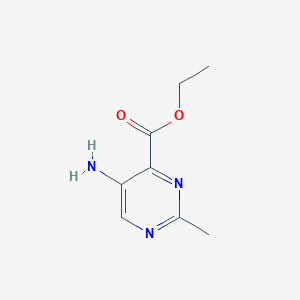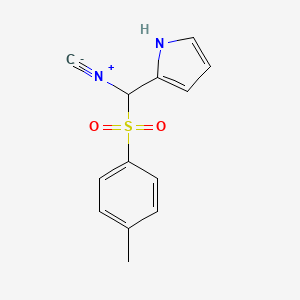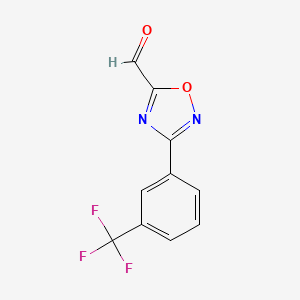
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and trifluoromethylation, as well as employing scalable formylation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the presence of the trifluoromethyl group and the oxadiazole ring, which can affect its conductivity and luminescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted compound used in organic synthesis.
3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various heterocyclic compounds.
3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole: A closely related compound without the aldehyde group.
Uniqueness
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde group, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H5F3N2O2 |
|---|---|
Poids moléculaire |
242.15 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-16)17-15-9/h1-5H |
Clé InChI |
HCIUQULPUDBGTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
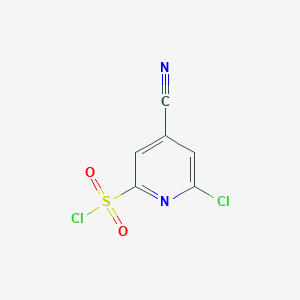
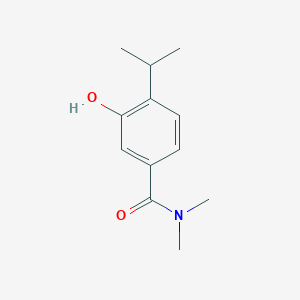
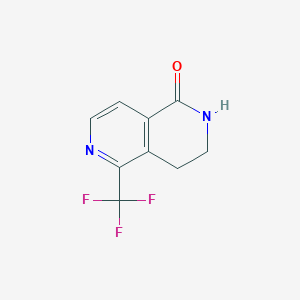


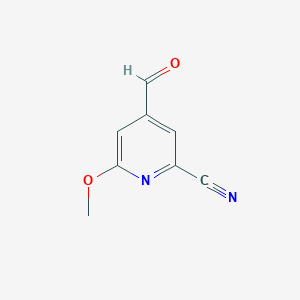
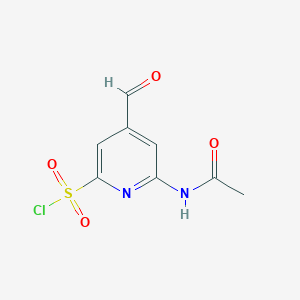

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)

